molecular formula C9H11BrN2O2 B1506291 2-Bromo-4-isopropyl-6-nitroaniline CAS No. 1309963-10-7

2-Bromo-4-isopropyl-6-nitroaniline

Cat. No.: B1506291
CAS No.: 1309963-10-7
M. Wt: 259.1 g/mol
InChI Key: RWWIASQSAKBECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-isopropyl-6-nitroaniline is an organic compound with a molecular formula of C9H11BrN2O2 . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .


Synthesis Analysis

The synthesis of this compound involves multiple steps. The process starts with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular structure of this compound can be obtained from various databases. For instance, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass .


Chemical Reactions Analysis

Nitro compounds like this compound are an important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 328.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.1±3.0 kJ/mol and a flash point of 152.5±27.9 °C . The compound has a molar refractivity of 58.9±0.3 cm3 and a polar surface area of 72 Å2 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Versatile Reagents in Synthesis : Compounds like 2,2,3-Tribromopropanal are used in Skraup-type synthesis to transform nitroanilines into bromoquinolines, which are intermediates for further chemical transformations. Such processes could be relevant for synthesizing compounds with similar structural motifs to 2-Bromo-4-isopropyl-6-nitroaniline (Lamberth et al., 2014).

Materials Science and Engineering

  • Metal-Organic Frameworks (MOFs) : Research on functionalizing MOFs with nitro, bromo, and other groups suggests that this compound could find applications in the design and synthesis of new MOF materials with specific gas adsorption or catalytic properties (Garibay & Cohen, 2010).

Green Chemistry

  • Sustainable Chemical Processes : Studies on green processes for synthesizing nitroaniline derivatives indicate a potential for environmentally friendly methodologies involving bromo and nitro compounds. This aligns with a broader interest in reducing solvent use and finding more sustainable chemical reactions (Pappula & Adimurthy, 2016).

Analytical Chemistry

  • Characterization and Analysis : Research on compounds like 2-Bromo-4-nitropyridine N-oxide provides insights into how similar compounds can be characterized using spectroscopic methods, contributing to fields such as material science and pharmaceuticals (Hanuza et al., 2002).

Chemical Safety and Stability

  • Safety and Stability Studies : Investigations into the oxidation reactions and safety profiles of bromo and nitro compounds offer guidance on handling, storage, and use in industrial and laboratory settings. This is crucial for maintaining safety standards and optimizing chemical processes (Agosti et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-4-isopropyl-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further interact with other cellular components . Additionally, this compound can bind to specific proteins, altering their conformation and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which in turn affects gene expression and cellular metabolism . This compound can also induce oxidative stress in cells, leading to changes in cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress, in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound can lead to the formation of reactive intermediates and metabolites that may have distinct biological activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

2-bromo-6-nitro-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-5(2)6-3-7(10)9(11)8(4-6)12(13)14/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWIASQSAKBECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717844
Record name 2-Bromo-6-nitro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309963-10-7
Record name 2-Bromo-6-nitro-4-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-isopropyl-6-nitroaniline
Reactant of Route 2
2-Bromo-4-isopropyl-6-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-isopropyl-6-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-isopropyl-6-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-isopropyl-6-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-isopropyl-6-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.